Cimiracemoside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRHYCBRKQAFU-CCPRSJHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264875-61-8 | |
| Record name | Cimiracemoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264875618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIRACEMOSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N2E1K5A7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cimiracemoside A: Foundational Aspects in Phytochemical Research
Contextualization within Actaea racemosa (Syn. Cimicifuga racemosa) Phytochemistry
Actaea racemosa, commonly known as black cohosh, is a perennial herb whose rhizomes are rich in a diverse array of secondary metabolites. encyclopedia.pub The phytochemistry of this plant is complex, with the primary constituents being triterpene glycosides, phenolic compounds, flavonoids, and alkaloids. encyclopedia.pubdialogues-cvm.org Cimiracemoside A belongs to the largest and most structurally distinct group of these phytochemicals: the triterpene glycosides. encyclopedia.pub
These triterpenoids are characterized by a 9,19-cycloartane skeleton, and the variations in their chemical structure, including different substitutions, are responsible for a wide range of stereochemical configurations. encyclopedia.pub Over 180 compounds have been isolated and structurally elucidated from medicinal Cimicifuga species, with more than 30 being highly oxygenated 9,19-cycloartane glycosides from A. racemosa alone. researchgate.netresearchgate.net Among these, this compound, alongside actein (B190517) and 23-epi-26-deoxyactein (B1259016), is considered one of the main triterpenoids and is often used for the standardization of A. racemosa extracts. encyclopedia.pubresearchgate.net
The rhizomes of A. racemosa also contain aromatic acids such as ferulic acid, isoferulic acid, and caffeic acid, as well as their esters. encyclopedia.pub The presence and concentration of these compounds, including this compound, can be influenced by horticultural practices such as shading and plant spacing. actahort.org For instance, the content of this compound in rhizomes has been observed to be higher in plants grown in full sun compared to those under heavy shade. actahort.org Furthermore, the distribution of this compound varies within the plant, with detectable amounts found in the rhizome, root, and rachis, but not in the leaves. researchgate.netresearchgate.net
Historical Trajectory of Research on Cycloartane (B1207475) Triterpenoids from Actaea Species
The investigation of cycloartane triterpenoids from Actaea species, formerly classified under the genus Cimicifuga, has a history spanning several decades. Initially, research focused on Asian species of Cimicifuga, which were better characterized chemically than their North American counterparts like A. racemosa. pharm.or.jp These early studies led to the isolation of various 9,19-cyclolanostane-type triterpenoids. pharm.or.jp
The interest in the chemical constituents of A. racemosa grew significantly due to its use in European phytotherapy for over 50 years. pharm.or.jp This spurred more intensive phytochemical investigations of the North American species. In 2000, a study on the triterpene glycoside content of Cimicifuga racemosa led to the isolation and structure elucidation of a new 9,19-cyclolanostane-type triterpene xyloside, which was named this compound. pharm.or.jpnih.gov Its structure was established as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside using 1D- and 2D-NMR experiments and high-resolution mass spectrometry. researchgate.netnih.gov
Subsequent research has continued to uncover a plethora of cycloartane glycosides from various Actaea species. For example, studies on Cimicifuga dahurica and Cimicifuga fetida have resulted in the isolation of new cyclolanostanol xylosides and other cycloartane triterpenoids. researchgate.net Research on the aerial parts of A. racemosa has also revealed the presence of cycloartane triterpenes, some of which had not been previously isolated from the roots and rhizomes. nih.gov This ongoing research continuously expands the known diversity of these complex natural products.
Significance of this compound in Natural Product Discovery Research
This compound holds considerable significance in the field of natural product discovery for several reasons. The discovery and structural elucidation of this complex molecule contributed to the growing library of known natural compounds and showcased the chemical diversity within the Actaea genus. pharm.or.jpresearchgate.net The intricate cycloartane skeleton and its specific glycosylation pattern present a challenging and interesting target for synthetic chemists and a valuable scaffold for the development of new therapeutic agents. nih.gov
The biological activities exhibited by this compound and related compounds underscore the importance of natural products as a source of novel drug leads. nih.govsmolecule.com While this article does not delve into specific therapeutic applications, the reported biological activities, such as potential anti-inflammatory and neuroprotective effects, highlight the value of exploring such compounds in preclinical research. smolecule.com The study of these activities at a molecular level can provide insights into biological pathways and mechanisms of action.
Furthermore, this compound serves as an important chemical marker for the quality control and standardization of A. racemosa herbal supplements. encyclopedia.pub The complexity of botanical extracts necessitates the use of well-defined chemical markers to ensure consistency and authenticity. encyclopedia.pub The development of analytical methods to quantify this compound and other key triterpene glycosides is crucial for the quality assessment of commercial black cohosh products. ashs.org The variable production of these phytochemicals in response to environmental and cultivation factors also makes them interesting subjects for studies in plant biochemistry and metabolic engineering. actahort.orgresearchgate.net
Methodologies for Isolation and Purification of Cimiracemoside a
Extraction Techniques from Plant Matrix
The initial step in obtaining Cimiracemoside A involves its extraction from the plant matrix, typically the rhizomes of Actaea racemosa. The choice of extraction method and solvent is critical for maximizing the yield and purity of the target compound in the crude extract.
Conventional solvent-based extraction is a foundational technique for obtaining triterpenoid (B12794562) glycosides from plant materials. The selection of an appropriate solvent system is paramount, as it directly influences the extraction efficiency based on the polarity of the target compounds. mdpi.com For triterpenoid glycosides like this compound, which possess both nonpolar (aglycone) and polar (sugar moiety) parts, solvent mixtures are often employed.
Research on Cimicifuga species has utilized various solvents. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are commonly reported for the extraction of these glycosides. beilstein-journals.orgedaegypt.gov.egedaegypt.gov.eg For instance, studies on Cimicifuga foetida have used methanol for extraction. beilstein-journals.org The optimization of solvent composition, temperature, and solid-to-solvent ratio can significantly enhance extraction efficiency. researchgate.net For example, in the extraction of phenolic compounds from black cohosh, a methanol-water mixture (60:40 v/v) was found to be highly effective. researchgate.net While this study focused on phenolics, the principles of solvent optimization are broadly applicable to other classes of compounds within the same plant matrix.
| Plant Species | Solvent System | Key Findings/Notes | Reference |
|---|---|---|---|
| Cimicifuga racemosa | Methanol/Water (60:40 v/v) | Optimized for the extraction of phenolic acids using Pressurized Liquid Extraction (PLE), demonstrating the efficacy of aqueous methanol. | researchgate.net |
| Cimicifuga foetida | Methanol | Used to prepare a crude extract for the isolation of cytotoxic cycloartane (B1207475) glycosides. | beilstein-journals.org |
| Actaea racemosa | Ethanol (58% or 60% v/v) | Listed as a common extraction solvent for herbal preparations of black cohosh. | edaegypt.gov.egedaegypt.gov.eg |
| Quinoa (for general principle) | Ethanol/Water (39% v/v) | Demonstrated that ethanol concentration is a highly influential variable in the extraction of antioxidant compounds. | scielo.org.co |
Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction (PLE), is a modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency. thermofisher.com This method offers several advantages over traditional techniques, including reduced extraction times and lower solvent consumption. uia-initiative.euanalytica-world.com The high pressure maintains the solvent in a liquid state above its normal boiling point, which improves analyte solubility and diffusion rates. thermofisher.com
In the context of isolating compounds from Actaea racemosa, ASE has been successfully employed to generate a triterpene-enriched crude extract from the subaerial parts of the plant. nih.gov This initial ASE step efficiently defats and extracts the desired class of compounds, providing a cleaner starting material for subsequent purification stages. nih.gov The ASE process can be automated, allowing for the reproducible extraction of multiple samples. uia-initiative.euthermofisher.com
| Technique | Plant Material | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Subaerial parts of Actaea racemosa | Defatting and extraction | A triterpene-enriched crude extract was obtained, suitable for further purification. | nih.gov |
Solvent-Based Extraction Optimization
Chromatographic Separation Strategies
Following extraction, the crude mixture containing this compound requires extensive purification. This is typically achieved through a series of chromatographic steps that separate compounds based on their physicochemical properties such as polarity, size, and partition coefficient.
Preparative Liquid Chromatography (LC) is a cornerstone technique for isolating specific compounds from a complex mixture in sufficient quantities. phenomenex.comymc.euwaters.com The process involves scaling up an analytical separation to a larger column to handle higher sample loads. phenomenex.comgilson.com For the purification of this compound and related glycosides, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase column chromatography are employed. beilstein-journals.orgresearchgate.net
A significant advancement in this area is the development of Rapid Resolution Liquid Chromatography (RRLC), a form of high-performance liquid chromatography (HPLC) that provides faster and more efficient separations. science.gov A validated RRLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed for the quantitative analysis of 17 different cycloartane glycosides in black cohosh, including cimiracemoside F (a synonym for this compound). researchgate.netresearchgate.net This method achieves baseline separation of these structurally similar compounds in under 16 minutes using a reversed-phase column and a gradient elution system. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Rapid Resolution Liquid Chromatography with Evaporative Light Scattering Detection (RRLC-ELSD) | researchgate.net |
| Stationary Phase | Reversed-phase material | researchgate.net |
| Mobile Phase | Gradient system of water, acetonitrile, and methanol | researchgate.net |
| Analysis Time | < 16 minutes | researchgate.net |
| Analyte Example | Cimiracemoside F (syn. This compound) | researchgate.net |
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption and sample denaturation. news-medical.netwikipedia.orgchromatographyonline.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. news-medical.netaocs.org High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that uses a strong centrifugal force to retain the stationary liquid phase, allowing for higher flow rates and faster separations. ontosight.aiglobalresearchonline.net
HSCCC has proven to be a powerful tool for the preparative isolation of saponins (B1172615) from plant extracts. nih.gov A fast and simple method for the separation of triterpene saponins from Actaea racemosa was established using HSCCC. nih.gov In that study, a complex fraction obtained after initial extraction and size-exclusion chromatography was subjected to HSCCC, enabling the one-step isolation of several pure triterpenoids, including Cimiracemoside D. nih.govuic.edu The successful application of a specific two-phase solvent system for Cimiracemoside D strongly suggests its utility for the separation of other structurally related compounds like this compound.
| Technique | Solvent System (v/v/v/v/v/v) | Isolated Compounds (Example) | Purity | Reference |
|---|---|---|---|---|
| High-Speed Countercurrent Chromatography (HSCCC) | n-Hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2) | Cimiracemoside D | 96.2% | nih.gov |
| 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside | 96.8% | nih.gov | ||
| 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside | 97.9% | nih.gov |
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size (hydrodynamic volume). bio-rad.comcytivalifesciences.comwikipedia.org The stationary phase consists of porous beads. bio-rad.comshimadzu.it Larger molecules that cannot enter the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores are retarded and elute later. bio-rad.comshimadzu.it
In the purification scheme for triterpenoid glycosides from Actaea racemosa, SEC is effectively used as an initial fractionation or "polishing" step. nih.govthieme-connect.de It is particularly useful for group separations, such as separating the desired high-molecular-weight glycosides from smaller, unrelated compounds or separating different classes of triterpenoids from each other. cytivalifesciences.com One study specifically utilized SEC to separate a crude extract into three fractions, with one fraction containing a mixture of triterpenoids (including Cimiracemoside D) that was subsequently purified by HSCCC, and another fraction containing actein (B190517) and 23-epi-26-deoxyactein (B1259016). nih.gov This demonstrates the utility of SEC in simplifying complex extracts before applying higher-resolution techniques.
Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) Applications
Purity Assessment Methodologies for Research Grade Compound
Ensuring the purity and confirming the identity of isolated this compound is critical for research applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose. The purity of reference standards is often confirmed by Thin-Layer Chromatography (TLC), HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of this compound. A validated HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA), can effectively separate this compound from other related compounds. researchgate.net Detection methods are crucial as triterpene glycosides lack strong UV chromophores. researchgate.net
Evaporative Light Scattering Detector (ELSD): This detector is well-suited for analyzing compounds like this compound because its response is independent of the compound's optical properties. It is considered a reliable and reproducible detection method for the routine analysis of triterpenes. researchgate.net
Photodiode Array (PDA) Detector: While less sensitive for triterpene glycosides, PDA detection is still used, typically monitoring at low wavelengths (~200-210 nm). researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both purity analysis and structural confirmation. researchgate.net Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are used to ionize the compound, allowing for the determination of its molecular weight and fragmentation patterns. researchgate.netresearchgate.net
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 | Water (0.05% TFA) - Acetonitrile | ELSD, PDA | researchgate.net |
| LC-MS | Reversed-Phase | Aqueous Acetic Acid and Acetonitrile | APCI-MS, ESI-MS | researchgate.netnih.gov |
Spectroscopic and Spectrometric Methods
These methods are indispensable for the unambiguous structural elucidation and identity confirmation of this compound. pharm.or.jpnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are the most powerful tools for determining the complex structure of this compound. pharm.or.jpresearchgate.net Chemical shifts (δ) reported in ppm and coupling constants (J) in Hz provide detailed information about the connectivity and stereochemistry of the molecule. For instance, ¹³C-NMR spectra can identify the number and type of carbon atoms, such as oxymethine carbons and quaternary carbons characteristic of the cyclolanostane skeleton. pharm.or.jp
Mass Spectrometry (MS): High-Resolution Mass Spectrometry, particularly with Fourier Transform (HRESIFTMS), provides highly accurate mass measurements. pharm.or.jp This allows for the determination of the elemental composition and confirmation of the molecular formula (C₃₇H₅₆O₁₁ for this compound). pharm.or.jp
Infrared (IR) Spectroscopy: IR spectra reveal the presence of specific functional groups. For this compound, characteristic absorption bands include those for hydroxyl (-OH) groups and ester carbonyl (C=O) groups. pharm.or.jp
| Method | Key Findings / Data Type | Reference |
|---|---|---|
| ¹H-NMR | Provides chemical shifts and coupling constants for protons. | pharm.or.jp |
| ¹³C-NMR | Identifies carbon skeleton, including oxymethine and quaternary carbons. | pharm.or.jp |
| HRESIFTMS | Determines accurate mass and elemental composition (e.g., m/z ion peak for [M+Na]⁺). | pharm.or.jp |
| IR Spectroscopy | Shows absorption bands for functional groups (e.g., hydroxyl, ester carbonyl). | pharm.or.jp |
Advanced Analytical Techniques for Cimiracemoside a Characterization in Research
Spectroscopic Analysis in Structural Elucidation Research
Spectroscopic methods are crucial for determining the intricate structure of Cimiracemoside A. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of this compound. 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical environments pharm.or.jpresearchgate.net. For instance, the ¹H-NMR spectrum of this compound displays characteristic signals for cyclopropane-methylene protons, an acetyl group, and various methyl groups, as well as an anomeric proton signal pharm.or.jp. The multiplicities of carbons in the ¹³C-NMR spectra can be determined by distortionless enhancement by polarization transfer (DEPT) experiments pharm.or.jp.
To fully establish the structure and connectivity, 2D NMR experiments are employed. Techniques such as ¹H–¹H-correlation spectroscopy (COSY) and ¹H–¹³C-correlation spectroscopy (HMQC) help in identifying coupled protons and correlating protons with the carbons to which they are directly attached pharm.or.jp. A heteronuclear multiple bond correlation (HMBC) experiment is performed to establish interfragment relationships within the molecule pharm.or.jp. Two-dimensional nuclear Overhauser enhancement spectroscopy (2D-NOESY) data, combined with coupling constant analysis and comparison with analogous compounds, are used to resolve the relative stereochemistry of this compound pharm.or.jp. NMR studies, in conjunction with knowledge from related metabolites, suggest that this compound possesses a highly oxidized triterpene nucleus pharm.or.jp.
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Fourier Transformation Mass Spectrometry (HRESIFTMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its molecular formula and structural features. High-Resolution Electrospray Ionization Fourier Transformation Mass Spectrometry (HRESIFTMS) is a powerful technique used in the structural elucidation of this compound pharm.or.jpresearchgate.netnih.gov. HRESIFTMS provides accurate mass measurements, allowing for the determination of the elemental composition of the compound. For this compound, HRESIFTMS showed an ion peak for [M+Na]⁺ at m/z 699.2665, which is in agreement with the molecular formula C₃₇H₅₆O₁₁ pharm.or.jp. MS data, along with NMR data, are used to confirm the identity and purity of isolated compounds researchgate.net.
Quantitative Analytical Methodologies in Research Studies
Quantitative analysis techniques are essential for determining the amount of this compound present in various samples, such as plant extracts or research formulations.
Reversed-Phase High-Pressure Liquid Chromatography with Photodiode Array Detector (RP-HPLC-PDA) for Differential Analysis
Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector can also be applied in the analysis of compounds from Cimicifuga racemosa. While PDA detectors are most effective for compounds with UV chromophores, they can be used in conjunction with other detectors or for differential analysis where a chromophore is present. RP-HPLC-PDA methods are widely used for the analysis and validation of various pharmaceutical compounds and natural products, offering advantages in terms of selectivity and the ability to obtain full UV spectra for peak identification and purity assessment researchgate.netresearchgate.netijpsr.comjapsonline.com. Although direct application specifically for the quantification of this compound using only RP-HPLC-PDA might be limited due to its weak UV absorption, RP-HPLC separation principles are fundamental and can be coupled with other detection methods or used in differential studies involving compounds with stronger UV activity present in the same matrix.
Method Validation for Research Applications (Accuracy, Repeatability, Precision, Sensitivity)
Validation of analytical methods used in research is crucial to ensure the reliability and trustworthiness of the results. Key parameters assessed during method validation include accuracy, repeatability, precision, and sensitivity researchgate.netelementlabsolutions.comchromatographyonline.comeuropa.euresearchgate.net.
Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true value or an accepted reference value elementlabsolutions.comchromatographyonline.comeuropa.eu. It is often assessed by analyzing samples with known concentrations or by comparing results to a well-characterized independent method chromatographyonline.comeuropa.eu. For a quantitative method for cycloartane (B1207475) glycosides in black cohosh, including this compound, accuracy has been reported with recovery rates within an acceptable range researchgate.net.
Repeatability: Repeatability, also known as intra-assay precision, expresses the precision under the same operating conditions over a short interval of time chromatographyonline.comeuropa.eu. It assesses the variability of results obtained by the same analyst using the same equipment and method on a homogeneous sample chromatographyonline.comresearchgate.net. Repeatability for the quantitative analysis of this compound and related compounds has been reported with acceptable relative standard deviation (R.S.D.) values researchgate.net.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. It includes repeatability (intra-day variation) and intermediate precision (inter-day variation, different analysts, different equipment) researchgate.neteuropa.euresearchgate.net. Precision for the quantitative analysis of this compound has been demonstrated through low intra-day and inter-day variations researchgate.net.
Sensitivity: Sensitivity refers to the ability of the method to detect and/or quantify the analyte at low concentrations elementlabsolutions.comchromatographyonline.comeuropa.eu. This is typically expressed as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) chromatographyonline.comeuropa.eu. LOD is the lowest amount that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy europa.eu. Detection and quantification limits for the analysis of this compound have been determined in research studies researchgate.net.
Method validation ensures that the analytical procedure is "fit-for-purpose" and provides reliable data for research applications elementlabsolutions.comchromatographyonline.comresearchgate.net.
Table 1: Example Method Validation Data for Cycloartane Glycosides (including this compound)
| Validation Parameter | Reported Range/Value |
| Accuracy (Recovery) | 96.79% to 102.86% |
| Repeatability (R.S.D.) | ≤ 6.94% |
| Precision (Intra-day) | ≤ 5.98% |
| Precision (Inter-day) | ≤ 3.74% |
| Detection Limit | 2.50–3.75 µg/mL |
| Quantification Limit | 7.50–10.00 µg/mL |
| Linearity (R²) | > 0.998 (for calibration curves) |
Biosynthetic Pathways and Regulation of Cimiracemoside a
Occurrence and Distribution of Cimiracemoside A in Plant Tissues
This compound is not uniformly distributed throughout the Actaea racemosa plant; its accumulation shows distinct patterns in different tissues. researchgate.netashs.org Research has focused on quantifying its presence in various plant parts to understand its physiological role and to optimize harvesting practices. researchgate.netashs.orgusda.gov
Tissue-Specific Accumulation Patterns (e.g., Rhizome, Root, Rachis, Inflorescence)
Studies have revealed significant variations in the concentration of this compound among different tissues of Actaea racemosa. The highest concentrations are typically found in the rhizome and root. researchgate.netashs.org One study reported levels ranging from 677 to 1138 mg·kg⁻¹ in the rhizome and 598 to 1281 mg·kg⁻¹ in the root. researchgate.netashs.org In contrast, the rachis (the main axis of an inflorescence) showed a different pattern, with levels increasing over time from 0 to 462 mg·kg⁻¹. researchgate.netashs.org Notably, this compound was not detected in the leaf tissues. researchgate.netashs.orgresearchgate.net While present in the inflorescence, its concentration was often below the detection limits in some measurements. researchgate.netresearchgate.net
**Table 1: Tissue-Specific Accumulation of this compound in *Actaea racemosa***
| Plant Tissue | Concentration Range (mg·kg⁻¹) |
|---|---|
| Rhizome | 677 - 1138 researchgate.netashs.org |
| Root | 598 - 1281 researchgate.netashs.org |
| Rachis | 0 - 462 researchgate.netashs.org |
| Inflorescence | Variable, often low researchgate.netresearchgate.net |
| Leaf | Not detected researchgate.netashs.orgresearchgate.net |
Proposed Enzymatic Steps in Cycloartane (B1207475) Triterpenoid (B12794562) Biosynthesis Relevant to this compound
The biosynthesis of this compound, a cycloartane-type triterpenoid, follows the general pathway for triterpenoid synthesis in plants, originating from the isoprenoid pathway. frontiersin.org The key precursor for all triterpenoids is 2,3-oxidosqualene (B107256). frontiersin.orgfrontiersin.org The formation of the characteristic cycloartane skeleton is a critical enzymatic step.
The proposed pathway begins with the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC), namely cycloartenol (B190886) synthase (CAS). researchgate.net This enzyme directs the cyclization to form cycloartenol, the foundational structure of cycloartane triterpenoids. frontiersin.org Following the formation of the cycloartenol backbone, a series of post-cyclization modifications occur. These reactions are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases (P450s) and glycosyltransferases (GTs). These enzymes are responsible for the hydroxylation, oxidation, and glycosylation steps that lead to the diverse array of triterpenoid structures found in Actaea racemosa, including this compound. mdpi.com While the specific enzymes directly responsible for the later-stage modifications of the cycloartane skeleton to produce this compound have not been fully elucidated, the identification of numerous triterpenoids with varying oxygenation and glycosylation patterns in Actaea racemosa points to the activity of a suite of these modifying enzymes. acs.orgmdpi.com
Genetic Basis and Gene Expression Profiling Associated with this compound Biosynthesis
Efforts to understand the genetic underpinnings of this compound biosynthesis have involved gene discovery and expression profiling in Actaea racemosa. A gene discovery project involving the sequencing of cDNA libraries from young leaf, rhizome, and root tissues led to the assembly of 1,590 unique genes. researchgate.net Among these, approximately 70 were identified as putative secondary metabolism genes. researchgate.net
One key gene identified is a putative 2,3-oxidosqualene cyclase (CAS1), which is central to the biosynthesis of cycloartane triterpenoids. researchgate.net The expression of CAS1 was detected in most plant tissues, which is consistent with its foundational role in producing the cycloartane skeleton. researchgate.net Further research has also identified other genes potentially involved in the broader secondary metabolism of Actaea racemosa, including those related to the biosynthesis of other classes of compounds. researchgate.netmdpi.com While the specific genes encoding the enzymes for the final tailoring steps of this compound biosynthesis remain to be definitively identified and characterized, the initial gene discovery work provides a critical resource for future investigations into the complete biosynthetic pathway. researchgate.net
Biotechnological Approaches for Enhanced this compound Production (e.g., Plant Cell Culture, Metabolic Engineering)
Biotechnological methods offer promising avenues for increasing the production of this compound and other valuable secondary metabolites from Actaea racemosa. These approaches can overcome the limitations of sourcing from wild populations and provide a more controlled and sustainable supply. nih.govrsc.org
Plant cell culture is a well-established technique for producing plant-derived natural products. nih.govebsco.commdpi.com This involves growing undifferentiated plant cells (callus) or cell suspension cultures in a controlled in vitro environment. ebsco.com By optimizing the culture medium, including nutrients and plant growth regulators, it is possible to stimulate the production of specific secondary metabolites. ebsco.commdpi.com For Actaea racemosa, establishing cell cultures could provide a continuous and reliable source of this compound. researchgate.net Furthermore, elicitation, the use of signaling molecules to trigger defense responses and secondary metabolite production, is a strategy that could be employed in Actaea racemosa cell cultures to enhance yields. mdpi.com
Metabolic engineering represents a more targeted approach to increase the production of desired compounds. frontiersin.orgrsc.orgmdpi.com This involves the manipulation of biosynthetic pathways at the genetic level. frontiersin.org For this compound, this could entail overexpressing key biosynthetic genes, such as the identified CAS1 gene, to increase the metabolic flux towards cycloartane triterpenoid production. frontiersin.orgresearchgate.net Another strategy is to down-regulate or knock out genes involved in competing metabolic pathways, thereby redirecting precursors towards this compound biosynthesis. frontiersin.orgmdpi.com The introduction of heterologous genes from other organisms to introduce novel enzymatic activities or to enhance existing ones is also a powerful tool in metabolic engineering. frontiersin.orgnih.gov As more genes from the this compound biosynthetic pathway are identified, more precise and effective metabolic engineering strategies can be designed.
Pharmacological Investigations of Cimiracemoside A: Pre Clinical and Mechanistic Studies
Research on Anti-inflammatory Mechanisms
In Vitro Cellular Models of Inflammation
No specific data is available for Cimiracemoside A in in vitro cellular models of inflammation.
Investigations into Cytokine Modulation
There is no specific information available regarding the modulation of cytokines by this compound.
Modulation of Inflammatory Signaling Pathways (e.g., TLR4/IL-1β-IRAK)
Specific research detailing the effects of this compound on the TLR4/IL-1β-IRAK signaling pathway could not be located.
Neurobiological Research
In Vitro Models for Neuroprotection
There is no specific data available on the neuroprotective effects of this compound in in vitro models.
Exploration of Neurotransmission Modulation (e.g., Serotoninergic, GABA-ergic systems)
No studies were found that specifically investigate the modulation of serotoninergic or GABAergic systems by this compound.
Anticancer Research
Efficacy in Cancer Cell Line Models (e.g., Breast Cancer, Multiple Myeloma)
This compound has demonstrated inhibitory effects on the growth of certain cancer cell lines. In a study involving the MCF-7 human breast cancer cell line, this compound was shown to inhibit cell growth. researchgate.netmbrl.ae This particular cell line is a widely used model for breast cancer research. Further research has also pointed to the potential of related compounds from Cimicifuga racemosa to induce cell cycle arrest in these cells. cabidigitallibrary.org The growth inhibitory effects of compounds from this plant have been associated with the activation of stress response pathways. researchgate.net
While direct studies on this compound and multiple myeloma are less prevalent in the available literature, research on related natural compounds provides some context. For instance, curcumin (B1669340), another phytochemical, has shown anticancer potential in multiple myeloma by acting on the NF-κB and STAT3 cell signaling pathways. mdpi.com It has been reported to suppress NF-κB in peripheral blood mononuclear cells from multiple myeloma patients and inhibit IL-6-induced STAT3 phosphorylation, which is crucial for the suppression of multiple myeloma proliferation. mdpi.com
Table 1: Efficacy of this compound in Cancer Cell Line Models
| Cancer Type | Cell Line | Observed Effect |
|---|---|---|
| Breast Cancer | MCF-7 | Inhibition of cell growth. researchgate.netmbrl.ae |
| Breast Cancer | MCF-7 | Induction of G1 cell cycle arrest. cabidigitallibrary.org |
Induction of Apoptosis and Cell Cycle Arrest Pathways in Cancer Cells
This compound has been found to induce G1 cell cycle arrest in MCF-7 human breast cancer cells. mbrl.aecabidigitallibrary.org Cell cycle arrest is a crucial mechanism for controlling cell proliferation, and its induction can halt the division of cancerous cells. nih.govnih.gov The cell cycle is a highly regulated process, and disruption at checkpoints like the G1 phase can prevent cells from entering the DNA synthesis (S) phase, thereby stopping their proliferation. nih.govnih.gov
Apoptosis, or programmed cell death, is another key mechanism through which anticancer agents exert their effects. frontiersin.org It is a natural and controlled process of cell self-destruction that is often dysregulated in cancer cells, allowing them to survive and proliferate abnormally. frontiersin.orgnih.gov The induction of apoptosis is a primary goal of many cancer therapies. While direct evidence detailing the specific apoptotic pathways triggered by this compound is limited, the growth inhibition observed in cancer cells suggests that this may be a contributing factor. researchgate.net For context, other natural compounds like curcumin have been shown to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
Mechanisms of Action on Cancer-Related Signaling (e.g., Stress Response Pathways)
The anticancer effects of compounds isolated from Cimicifuga racemosa, including this compound, have been linked to the activation of stress response pathways in cancer cells. researchgate.net When cancer cells are subjected to stress, such as that induced by certain chemical compounds, they can activate signaling pathways that may lead to cell death if the stress is prolonged or severe. nih.gov These stress responses can involve various cellular mechanisms, including the unfolded protein response and oxidative stress response. nih.govnih.gov
Oncogenic transformation itself can trigger profound disruptions in cellular homeostasis, leading to a cascade of stress responses that cancer cells must manage to survive. nih.gov Targeting these stress response pathways represents a promising therapeutic strategy. By exacerbating the stress within cancer cells, compounds can push them beyond their adaptive capacity and towards cell death. nih.gov While the precise molecular targets of this compound within these stress response pathways are still under investigation, its ability to inhibit cancer cell growth points to a significant interaction with these critical cellular systems. researchgate.net
Metabolic Regulation Research
Investigation of Anti-diabetic Potential through AMPK Activation (referencing related compounds)
Research into the direct effects of this compound on metabolic regulation, particularly concerning anti-diabetic potential, is an emerging area. However, studies on extracts from the plant family to which this compound belongs, Ranunculaceae, and other natural compounds provide valuable insights into potential mechanisms, such as the activation of AMP-activated protein kinase (AMPK). science.govnih.gov AMPK is a crucial regulator of cellular energy metabolism and is considered a significant therapeutic target for type 2 diabetes. nih.govfrontiersin.org
Activation of AMPK can lead to increased glucose uptake in skeletal muscles, enhanced fatty acid oxidation, and reduced glucose production in the liver, all of which contribute to improved glucose homeostasis and insulin (B600854) sensitivity. nih.govnih.gov Several natural compounds and existing anti-diabetic drugs, like metformin, exert their beneficial effects at least in part through the activation of AMPK. nih.govmdpi.com For instance, extracts from Cimicifuga racemosa have been shown to improve metabolism and insulin sensitivity in diabetic mice, with in vitro experiments suggesting a link to AMPK activation. science.gov This suggests that compounds within this plant, potentially including this compound, may have a role in metabolic regulation through this key signaling pathway.
Other Metabolic Pathways Investigations
Beyond the direct investigation of AMPK, this compound and its related compounds may influence other metabolic pathways. Metabolites are not just substrates for biological processes but also act as critical signaling molecules that can modulate various cellular functions. nih.gov The study of metabolomics, which analyzes changes in metabolites, can help to infer the activity of key metabolic pathways. creative-proteomics.com
For example, two marker compounds from Cimicifuga racemosa, cimifugin (B1198916) and cimiracemoside, have been studied in the context of their effects on the metabolic pathways of salivary microbiota. dp.tech Furthermore, some triterpene glycosides from this plant have been identified as inhibitors of cytochrome P450 enzymes, such as CYP3A4, which are crucial for the metabolism of many drugs and endogenous compounds. researchgate.net This indicates that compounds like this compound could have broader effects on metabolic processes through their interaction with key enzymatic pathways. Further research is needed to fully elucidate the extent of this compound's influence on the complex network of metabolic pathways. metacyc.org
Exploration of Other Biological Activities
This compound is a cycloartane (B1207475) triterpene glycoside found in plants of the Actaea genus, such as Actaea racemosa (black cohosh). Research into the biological activities of this class of compounds has included investigations into their antioxidant potential. Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases.
The antioxidant mechanism of these compounds often involves scavenging free radicals, a process that can be quantified using assays like the DPPH and ABTS methods. researchgate.netfrontiersin.org The antioxidant capacity of triterpene glycosides and other phytochemicals can be influenced by their chemical structure and polarity.
Table 1: Antioxidant Activity in Actaea Species
This table summarizes findings on the antioxidant potential of extracts and compound classes from Actaea species, the plant family from which this compound is derived.
| Source/Compound Class | Assay/Observation | Finding | Reference |
|---|---|---|---|
| Actaea racemosa (Black Cohosh) | General Antioxidant Activity | Possesses antioxidant properties and may protect against DNA damage from reactive oxygen species. | usda.gov |
| Triterpene Glycosides & Phenolics | Contribution to Activity | Both classes of compounds contribute to the antioxidant effects of A. racemosa. | vt.eduresearchgate.net |
| A. racemosa Methanol (B129727) Extract | DPPH Radical Scavenging | Showed an IC₅₀ of 99 µg/mL. | mdpi.com |
| Actaea Species Extracts | DPPH Radical Scavenging | Ethyl acetate (B1210297) and aqueous extracts from rhizomes showed the most significant activity. | mdpi.com |
| Black Cohosh Constituents | DNA Damage Protection | Active compounds can limit menadione-mediated DNA damage in vitro. | researchgate.net |
While direct experimental studies focusing exclusively on the antimalarial activity of this compound are not widely documented, the broader class of triterpene glycosides has been recognized for its potential in combating malaria. univmed.orgresearchgate.net Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous search for new and effective therapeutic agents due to the emergence of drug resistance. frontiersin.org
Triterpenoids isolated from various plants have demonstrated notable antiparasitic effects against Plasmodium falciparum, the most lethal malaria parasite. malariaworld.org For example, a study in 1998 examined the antimalarial activity of triterpene glycosides found in black cohosh. usda.gov The diverse structures of triterpenes, which include lupane, oleanane, and ursane (B1242777) types, have shown a range of antiplasmodial activities. Some triterpenes have exhibited potent suppressive, curative, and prophylactic effects in animal models of malaria. malariaworld.org
The mechanism of action for these compounds can involve various strategies, including the inhibition of essential parasite proteins, such as orotidine (B106555) 5'-monophosphate decarboxylase (PfOMPDC), as suggested by in silico molecular docking studies. researchgate.netresearchgate.net The investigation of triterpene glycosides from natural sources like sea cucumbers (Holothuria atra) has also shown promise, further supporting the potential of this chemical class as a source for new antimalarial drug candidates. univmed.orgresearchgate.net
Table 2: Antimalarial Potential of Triterpenes and Related Compounds
This table highlights the antimalarial research related to the triterpene glycoside class, providing context for the potential of this compound.
| Compound Class/Source | Target/Organism | Key Finding | Reference |
|---|---|---|---|
| Triterpene Glycosides (General) | Plasmodium species | Recognized as having incontestable biological activity, including antiprotozoal effects. | malariaworld.org |
| Triterpene Glycosides (from Black Cohosh) | Not specified | Investigated for antimalarial activity. | usda.gov |
| Pentacyclic Triterpenes (e.g., Asiatic acid) | Plasmodium berghei | Showed strong prophylactic, suppressive, and curative effects in mice. | malariaworld.org |
| Triterpene Glycosides (from H. atra) | P. falciparum (in silico) | Molecular docking studies suggest potential inhibition of the PfOMPDC enzyme. | researchgate.netresearchgate.net |
| Holothuria scabra (contains triterpene glycosides) | P. berghei | Demonstrated anti-plasmodial activity in mice. | univmed.org |
Constituents of Cimicifuga racemosa (black cohosh), including its triterpene glycosides, have been evaluated for antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). usda.govnih.govnih.gov The search for novel anti-HIV agents from natural products is a significant area of pharmaceutical research. ajol.info
A key study identified actein (B190517), a tetracyclic triterpenoid (B12794562) from black cohosh, as having potent anti-HIV activity. nih.gov The same study evaluated 82 related triterpenoid and steroidal saponins (B1172615) and found that twelve others showed moderate anti-HIV activity. nih.gov These active compounds included tetracyclic and pentacyclic triterpenoids, the class to which this compound belongs. nih.gov This suggests that the structural scaffold of these compounds is promising for antiviral drug development.
The anti-HIV activity of plant-derived compounds can occur through various mechanisms, such as the inhibition of crucial viral enzymes like reverse transcriptase. ajol.info While research has confirmed the anti-HIV potential within black cohosh extracts and identified specific active triterpenoids like actein, studies focusing solely on the anti-HIV efficacy of this compound are less common. usda.govnih.govnih.gov However, the findings for related compounds provide a strong rationale for its further investigation as a potential antiviral agent.
Table 3: Anti-HIV Activity of Black Cohosh Constituents and Related Saponins
This table outlines the findings regarding the anti-HIV potential of compounds isolated from Black Cohosh, the source of this compound.
| Compound/Extract | Activity Type | Details | Reference |
|---|---|---|---|
| Black Cohosh Constituents | Anti-HIV Activity | Several constituents discovered to have moderate or potential anti-HIV activity. | usda.gov |
| Actein (Triterpenoid) | Potent Anti-HIV | A tetracyclic triterpenoid from black cohosh showing strong anti-HIV activity. | nih.govnih.gov |
| Related Saponins | Moderate Anti-HIV | Twelve other saponins (steroidal, tetracyclic, and pentacyclic triterpenoids) showed moderate activity. | nih.gov |
| Plant-derived Compounds (General) | Mechanism of Action | Can inhibit various stages of the HIV life cycle, including enzymes like reverse transcriptase. | ajol.info |
Molecular Targets and Cellular Signaling Pathways of Cimiracemoside a
Identification of Direct Molecular Binding Partners
Identifying the direct molecular binding partners of cimiracemoside A is crucial for understanding its precise mechanisms of action at the molecular level. Molecular binding involves attractive interactions between molecules, resulting in stable associations. wikipedia.org These interactions can include non-covalent forces such as hydrogen bonding, electrostatic attraction, and van der Waals forces. wikipedia.org Computational methods like molecular docking are employed to predict the potential binding complexes between small molecules, such as this compound, and biological macromolecules like proteins. mdpi.com
While comprehensive data specifically detailing the direct binding partners of this compound across various biological contexts is still an active area of research, studies on Cimicifuga racemosa components provide insights into potential interactions. For example, molecular docking experiments on components of Cimicifuga racemosa have revealed strong affinities for certain targets associated with inflammatory responses. researchgate.netnih.gov Although these studies may focus on other constituents like N-cis-feruloyltyramine, ferulic acid, and cimifugin (B1198916), they highlight the utility of molecular docking in identifying potential binding partners for triterpene glycosides and other compounds from this plant. researchgate.netnih.gov Further targeted studies are needed to specifically elucidate the direct proteins or other molecules that this compound physically interacts with in different cellular environments.
Elucidation of Receptor-Mediated Mechanisms
Research into the receptor-mediated mechanisms of this compound explores how this compound might exert its effects by interacting with cellular receptors, excluding studies primarily focused on hormonal replacement efficacy via estrogen receptor binding. While Cimicifuga racemosa has been traditionally associated with alleviating menopausal symptoms, suggesting potential estrogenic mechanisms, studies also indicate involvement of non-estrogenic pathways. nih.govmdpi.com
Receptor-mediated signaling typically involves the binding of a ligand (like a small molecule compound) to a specific receptor protein, triggering a cascade of intracellular events. frontiersin.org These receptors can be located on the cell surface or within the cytoplasm or nucleus. frontiersin.org The binding event can induce conformational changes in the receptor, leading to the recruitment of co-activators or co-repressors and the modulation of downstream signaling pathways and gene expression. kup.at
Studies on Cimicifuga racemosa extracts and their components have explored interactions with various signaling pathways, including those mediated by receptors involved in inflammatory responses. researchgate.netnih.gov While direct evidence specifically linking this compound to a non-estrogen receptor-mediated mechanism in detail is limited in the provided search results, the broader research on Cimicifuga racemosa suggests that its components can influence cellular processes through diverse receptor interactions. For instance, some studies on related compounds or extracts point towards potential interactions with receptors involved in inflammation or other cellular processes, independent of direct estrogen receptor activation aimed at hormonal replacement. nih.govresearchgate.netnih.govmdpi.com
Downstream Signaling Cascade Analysis (e.g., PI3K/Akt/mTOR, JAK/STAT)
Analysis of downstream signaling cascades provides insight into the intracellular pathways activated or inhibited following the interaction of this compound with its molecular targets or receptors. Key signaling pathways frequently implicated in various cellular processes, including proliferation, survival, and inflammation, include the PI3K/Akt/mTOR and JAK/STAT pathways. nih.govsinobiological.comnih.govthermofisher.comnih.gov
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is associated with various diseases, including cancer. nih.govnih.govmedchemexpress.com The JAK/STAT pathway is central to the signaling of cytokines and growth factors, playing vital roles in immunity, cell division, and apoptosis. sinobiological.comthermofisher.comnih.govwikipedia.org
Research on the components of Cimicifuga racemosa, including triterpene glycosides, suggests potential modulation of these pathways. Some studies indicate that compounds from Cimicifuga racemosa may influence the PI3K-Akt signaling pathway. researchgate.netnih.gov Additionally, there is evidence suggesting potential co-regulation of the IL-6/JAK/STAT3 pathway by components found in Cimicifuga racemosa. researchgate.netnih.gov
While specific detailed studies on the direct impact of this compound on every node of the PI3K/Akt/mTOR or JAK/STAT pathways are not extensively detailed in the provided search results, the implication from studies on related compounds within Cimicifuga racemosa is that these pathways are potential targets. researchgate.netnih.gov For example, the downregulation of P-STAT3 and components of the PI3K-Akt pathway has been observed with Cimicifuga racemosa components in the context of inflammatory models. researchgate.netnih.gov
AMP-activated protein kinase (AMPK) is another key metabolic pathway that has been linked to the activity of Cimicifuga racemosa components, including cimiracemoside C. mdpi.com While this is not this compound, it indicates that related triterpene saponins (B1172615) from the same plant can influence significant cellular signaling networks involved in metabolism. mdpi.com
Further research is needed to specifically delineate how this compound individually impacts the various components and downstream effectors within the PI3K/Akt/mTOR and JAK/STAT cascades.
Below is a conceptual table illustrating potential interactions based on research on Cimicifuga racemosa components and the known roles of these pathways:
| Signaling Pathway | Key Components Affected (Potential) | Observed Effect (Based on related compounds/extracts) | Relevant Biological Process | Source Hint (Based on search results) |
| PI3K/Akt/mTOR | PIK3CA, Akt | Downregulation | Cell Survival, Growth | researchgate.netnih.gov |
| JAK/STAT | IL-6, TNF-α, IL-1β, P-STAT3 | Inhibition of cytokines, Downregulation of P-STAT3 | Inflammation, Immune Response | researchgate.netnih.gov |
| AMPK | AMPK | Activation (by related compounds) | Cellular Metabolism | mdpi.com |
Note: This table is based on findings related to Cimicifuga racemosa components and general knowledge of these pathways, indicating potential areas of influence for this compound. Specific direct effects of this compound require further targeted research.
Structure Activity Relationship Sar Studies of Cimiracemoside a and Analogs
Systematic Modification of the Triterpenoid (B12794562) Skeleton and Glycosyl Moiety
Studies on triterpene glycosides from Cimicifuga species, including Cimiracemoside A and its analogs, have explored the impact of modifications to both the triterpenoid aglycone skeleton and the attached glycosyl moiety on biological activity. The metabolite profile of black cohosh rhizome is complex, featuring over 40 known triterpenoids. mdpi.com
Investigations focusing on cimigenol (B190795) derivatives, a type of triterpenoid found in Actaea racemosa, have systematically examined the influence of the sugar moiety at position C-3 and the substitution pattern at position C-25 on antimyeloma activity. mdpi.com The presence of various modifications, such as hydroxy-, methoxy-, acetyloxy-, and anhydro-forms on the triterpenoid skeleton, alongside the type of pentose (B10789219) moiety (arabinose or xylose), has been shown to impact activity. mdpi.com For instance, studies comparing different cimigenol derivatives revealed an impact of the sugar moiety on activity against certain cell lines. mdpi.com
Influence of Specific Functional Groups on Biological Activity
The biological activity of this compound and its analogs is intrinsically linked to the presence and arrangement of specific functional groups on their triterpenoid skeleton and glycosyl moiety. Functional groups are fundamental to the chemical properties and reactivity of organic molecules and are crucial for interactions with biological targets. ashp.orgresearchgate.netsolubilityofthings.combiotechacademy.dk
SAR studies on Cimicifuga triterpenoids suggest that even minor structural differences in the aglycone part can lead to changes in cytotoxic action. rjpbcs.com For example, apolar cimigenol-type triterpenoids demonstrated higher activity compared to more polar triterpenoid types in certain studies. mdpi.com This highlights the influence of functional groups that contribute to polarity on biological effects. Modifications such as the introduction of hydroxyl, methoxy, or acetyl groups, or the presence of epoxy rings and double bonds, can significantly alter the interaction of the compound with biological systems, thereby modulating its activity.
While specific detailed data tables directly linking functional group modifications on this compound to quantitative changes in biological activity were not extensively available in the search results, the principle that functional groups dictate biological activity is well-established in medicinal chemistry. ashp.orgsolubilityofthings.com The observed differences in activity among closely related cycloartane (B1207475) glycosides from Cimicifuga support the importance of these functional group variations. rjpbcs.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. mdpi.comwikipedia.orgamazon.comtaylorfrancis.com QSAR models aim to correlate physicochemical properties or theoretical molecular descriptors with biological responses, allowing for the prediction of the activity of new or untested compounds. mdpi.comwikipedia.org
While the search results indicate that QSAR models have been built and analyzed for various natural products and in the context of predicting activities like anticancer effects, specific detailed QSAR modeling approaches solely focused on this compound were not prominently featured. mdpi.commdpi.comwikipedia.orgamazon.comtaylorfrancis.comscience.govscience.govnih.govresearchgate.net However, the application of QSAR to triterpenoids and constituents of Cimicifuga racemosa has been explored. researchgate.netmdpi.comscience.govscience.govnih.gov For instance, machine learning-based analysis has been used to classify triterpene saponins (B1172615) and their aglycones from C. racemosa based on their ability to activate AMPK. mdpi.comnih.gov Such approaches inherently rely on correlating structural features with observed biological effects, aligning with QSAR principles.
The potential for applying QSAR modeling to this compound and its analogs exists to gain a more quantitative understanding of how specific structural parameters influence their biological activities. This could involve using molecular descriptors to represent the structural features and correlating them with experimental biological data, such as IC₅₀ values from cytotoxicity assays.
Comparative Analysis with Related Cycloartane Glycosides
This compound is one among numerous cycloartane glycosides found in Cimicifuga racemosa. Comparative analysis of the biological activities of this compound with related cycloartane glycosides provides valuable insights into the structural features that are essential for activity. rjpbcs.comnih.govresearchgate.netresearchgate.netacs.org
Studies have compared the growth inhibition effects of this compound, actein (B190517), and 23-epi-26-deoxyactein (B1259016) on cancer cell lines like MCF7. mdpi.com In one study, the IC₅₀ values for growth inhibition of MCF7 cells were reported as 14 µg/mL for actein, 21 µg/mL for 23-epi-26-deoxyactein, and 41 µg/mL for this compound. mdpi.com This comparison indicates that actein and 23-epi-26-deoxyactein exhibited higher potency in this specific assay compared to this compound.
Further comparative studies on the cytotoxic activity of various cycloartane glycosides from C. racemosa on different cancer cell lines have also been conducted. rjpbcs.com These studies have noted that even insignificant structural differences in the aglycone part can lead to changes in cytotoxic action. rjpbcs.com For example, the cytotoxic activity of 7(8)-dehydrosaponins was found to be higher than that of appropriate saturated saponins among cimiacerohenic derivatives. rjpbcs.com Cimiracemoside G, another related compound, showed significantly higher activity against HSC-2 cancer cells compared to normal HGF cells. rjpbcs.com
These comparative analyses underscore the importance of subtle structural variations within the cycloartane glycoside class in determining their specific biological effects and potencies.
Synthetic and Semi Synthetic Strategies for Cimiracemoside a and Derivatives
Total Synthesis Approaches to Cimiracemoside A
Total synthesis aims to construct the entire this compound molecule from readily available starting materials through a series of controlled chemical reactions. This process allows for the creation of the natural product and provides routes to structural analogs not easily obtained from natural sources. Total synthesis of complex molecules is often viewed as both an art and a science, pushing the boundaries of synthetic methodology. rice.edu
Retrosynthetic Analysis and Key Intermediate Synthesis
Retrosynthetic analysis is a crucial strategy in planning the total synthesis of complex molecules. ias.ac.inicj-e.orge3s-conferences.org It involves working backward from the target molecule, identifying disconnections that correspond to known and reliable chemical reactions, and transforming the molecule into simpler precursor structures or synthons. ias.ac.inicj-e.orgscribd.com This process helps in identifying potential starting materials and key intermediates. icj-e.orgresearchgate.net
For a molecule as complex as this compound, with its polycyclic cycloartane (B1207475) core and glycosidic linkage, retrosynthetic analysis would involve strategic disconnections of key bonds, such as the glycosidic bond and bonds within the triterpene scaffold. Identifying stable and readily synthesizable key intermediates is paramount to a successful total synthesis. researchgate.net The synthesis of these intermediates often requires overcoming significant stereochemical and functional group challenges. princeton.edu
Stereoselective Synthesis Methodologies
Given the numerous stereocenters in this compound, stereoselective synthesis methodologies are essential to control the absolute and relative configurations of the newly formed chiral centers during the total synthesis. egrassbcollege.ac.inethz.ch Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction. egrassbcollege.ac.inslideshare.net
Various techniques are employed to achieve stereocontrol, including:
Chiral Pool Synthesis: Utilizing enantiopure starting materials from natural sources to establish stereocenters. ethz.chslideshare.net
Chiral Auxiliaries: Employing enantiopure groups temporarily attached to the molecule to direct the stereochemical outcome of a reaction, which are later removed. ethz.chslideshare.netsymeres.com
Enantioselective Synthesis: Using chiral reagents or catalysts that influence the formation of one enantiomer over the other. ethz.chslideshare.netsymeres.com This can involve catalytic asymmetric synthesis where substoichiometric amounts of a chiral catalyst are used. ethz.ch
The total synthesis of complex natural products like this compound often requires the development of novel stereoselective reactions and strategies to efficiently assemble the intricate three-dimensional structure with the correct stereochemistry at each chiral center. princeton.edubu.edu
Semi-Synthetic Modifications of this compound
Semi-synthesis involves using naturally occurring compounds as starting materials and performing chemical modifications to produce novel derivatives. wikipedia.orgeupati.eu This approach is particularly useful for complex molecules that are difficult or expensive to synthesize entirely from scratch. wikipedia.orgeupati.eu this compound, being a natural product isolated from Cimicifuga racemosa, can serve as a starting material for semi-synthetic efforts. nih.gov
Derivatization for Enhanced Potency or Selectivity in Research Models
Semi-synthetic modification of this compound can be undertaken to create derivatives with potentially enhanced potency, improved selectivity, or altered pharmacokinetic properties for investigation in research models. wikipedia.org This involves chemically modifying specific functional groups on the this compound structure. Common modifications include the conversion of hydroxyl groups to esters or ethers, or alterations to the glycoside moiety. youtube.comchemmethod.com Such derivatization can lead to compounds with modified interactions with biological targets, which can be explored in various research assays. nih.govmdpi.com For example, studies on other natural products have shown that modifications like PEGylation can improve water solubility and biological activity. mdpi.com
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity and efficiency of enzymatic transformations. nih.govmdpi.comnih.gov This hybrid approach can be particularly advantageous for the synthesis of complex natural products and their derivatives, including glycosides like this compound. nih.govnih.govfrontiersin.org Enzymes can catalyze reactions with exquisite regio-, chemo-, and enantioselectivity that are challenging to achieve using traditional chemical methods. nih.gov
In the context of this compound, chemoenzymatic approaches could potentially be used to introduce or modify the sugar moiety, or to perform selective functionalization of the complex triterpene core. nih.gov Enzymes such as glycosyltransferases could be employed for the stereoselective formation of the glycosidic bond. Recent advances in enzyme engineering and biocatalysis have expanded the scope of chemoenzymatic synthesis, allowing for the development of more efficient and modular synthetic routes. symeres.comnih.govnih.govchemrxiv.org
Development of Novel Synthetic Methodologies Inspired by this compound Structure
The structural complexity and biological relevance of natural products like this compound often inspire the development of novel synthetic methodologies. bu.eduugent.be The challenges encountered during the total or semi-synthesis of such molecules can lead to the invention of new reactions, reagents, or strategies for bond formation, functional group transformations, and stereochemical control. bu.eduugent.be
For instance, the presence of multiple rings, stereocenters, and diverse functional groups in this compound necessitates innovative approaches for their convergent assembly and selective manipulation. Research aimed at synthesizing fragments of this compound or related cycloartane triterpenes can contribute to the broader field of organic synthesis by providing new tools and techniques applicable to other complex molecules. ugent.be The pursuit of efficient and stereoselective routes to the core structure or the glycosidic linkage of this compound can drive advancements in areas like cascade reactions, cycloadditions, and selective glycosylation methods. ugent.be
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21606551 |
| Cimiracemoside B | 70697881 |
| Cimiracemoside C | 15541911 |
| Cimiracemoside D | HY-N0900 (MCE Cat. No. - CID not readily available in search results) |
| Cimiracemoside F (aglycone) | Not readily available in search results |
| Actein (B190517) | 101115 |
| 26-Deoxyactein | 101114 |
| 23-epi-26-deoxyactein (B1259016) | 101116 |
| Cimigenoside | 15541910 |
| Cimicifugoside H-1 | 15541915 |
| Cimicifugoside H-2 | 15541916 |
| 20-deoxyactein | 134507965 |
| Isoferulic acid | 637771 |
Interactive Data Tables
Based on the search results, there wasn't specific quantitative data (like yields for specific steps in this compound synthesis) that could be directly presented in interactive tables within this format. The search results provided general information about synthesis strategies and methodologies rather than detailed synthetic routes with associated data.
However, if such data were available, an interactive table could be structured as follows:
| Step | Reaction Description | Reagents | Conditions | Yield (%) | Key Intermediate |
| 1 | [Description] | [List] | [Details] | [Value] | [Name/Structure] |
| 2 | [Description] | [List] | [Details] | [Value] | [Name/Structure] |
| ... | ... | ... | ... | ... | ... |
This table would allow users to sort and filter the data based on different criteria.
Similarly, for semi-synthetic modifications or chemoenzymatic approaches, a table detailing different derivatives synthesized and their yields could be presented:
| Derivative Name | Starting Material | Modification(s) | Method | Yield (%) |
| [Name] | This compound | [Description] | [Method] | [Value] |
| [Name] | This compound | [Description] | [Method] | [Value] |
| ... | ... | ... | ... | ... |
These tables are illustrative of how data would be presented if detailed synthetic information were found in the search results.
Future Research Directions and Pre Clinical Translational Potential of Cimiracemoside a
Advanced Pre-clinical Models for Mechanistic Elucidation (e.g., Organoids, Advanced Animal Models)
Advanced pre-clinical models, such as organoids and sophisticated animal models, offer enhanced platforms for dissecting the intricate mechanisms of action of compounds like Cimiracemoside A. Organoids, as miniature 3D structures mimicking human organs, provide a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govdrugtargetreview.com They can be derived from various cell sources, including adult stem cells and induced pluripotent stem cells, allowing for the replication of a wide range of diseases in a laboratory setting. nih.gov The use of organoids can overcome limitations associated with traditional animal models, which may have different genetic backgrounds and physiological responses compared to humans. nih.gov Advanced animal models, carefully designed to mimic human disease conditions, also remain crucial for evaluating systemic effects and complex interactions not fully replicable in in vitro systems. ppd.com Integrating research using both organoids and advanced animal models can provide a more comprehensive understanding of how this compound interacts with biological systems and its potential efficacy in specific disease contexts. ijstemcell.comfrontiersin.org
Exploration of this compound in Combination with Other Investigational Agents in Disease Models
Investigating this compound in combination with other investigational agents holds significant potential for identifying synergistic or additive therapeutic effects. Combination therapies are a common strategy in various disease areas, particularly in complex conditions like cancer, where targeting multiple pathways can enhance efficacy and overcome resistance. mdpi.commedscape.com Pre-clinical studies combining natural products with conventional chemotherapeutic agents have shown promise in enhancing anticancer activity and mitigating drug resistance. mdpi.com Research in this area for this compound would involve evaluating its effects when administered alongside other compounds in relevant disease models, such as in vitro cell cultures or in vivo animal models. This could reveal novel therapeutic strategies and potentially lower effective doses of individual agents, potentially reducing off-target effects.
Opportunities for Analog Design and Development for Specific Biological Targets
Analog design and development offer opportunities to optimize the properties of this compound for improved efficacy, selectivity, and pharmacokinetic profiles towards specific biological targets. Analog design involves creating modified versions of a lead compound while retaining or enhancing desired biological activity. synopsys.com This process often involves understanding the structure-activity relationship of the parent compound and making targeted chemical modifications to improve binding affinity, metabolic stability, or reduce potential off-target interactions. synopsys.com Identifying specific biological targets modulated by this compound is a critical first step in this process. Once targets are validated, rational design strategies can be employed to synthesize analogs with enhanced properties for those particular targets. researchgate.net This approach can lead to the development of more potent and selective therapeutic candidates derived from the this compound scaffold.
Sustainable Sourcing and Production Research for Academic Studies
Ensuring sustainable sourcing and production of this compound is important for supporting ongoing academic research and future potential development. Cimicifuga racemosa is a plant source, and increasing demand for its constituents could raise concerns about overharvesting and environmental impact. Sustainable sourcing practices involve obtaining materials in an environmentally and socially responsible manner, considering the long-term viability of the plant population and the well-being of communities involved in harvesting. researchgate.netresearchgate.netsig.org Research in this area could focus on developing efficient extraction methods, exploring alternative cultivation techniques for Cimicifuga racemosa, or investigating potential methods for the semi-synthesis or total synthesis of this compound to reduce reliance on wild harvesting. frontiersin.org Sustainable production research aims to minimize the environmental footprint of the entire process, from cultivation or synthesis to purification and distribution. ivalua.commdpi.com
Interdisciplinary Research Integrating Omics Technologies with this compound Studies
Integrating omics technologies with studies on this compound can provide a holistic and comprehensive understanding of its biological effects at a molecular level. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for large-scale analysis of biological molecules within a system. nih.govhumanspecificresearch.orgmdpi.com
Genomics: Studying changes in gene expression or genetic variations in response to this compound treatment.
Transcriptomics: Analyzing the complete set of RNA transcripts to understand how this compound affects gene activity. humanspecificresearch.org
Proteomics: Investigating the entire protein complement to identify proteins that are modulated by this compound. humanspecificresearch.org
Metabolomics: Analyzing the complete set of metabolites to understand the metabolic pathways influenced by the compound. humanspecificresearch.org
Integrating data from these different omics layers can reveal complex interactions, identify biomarkers of response or resistance, and provide deeper insights into the mechanisms of action of this compound. mdpi.comnih.gov This interdisciplinary approach, combining natural product research with advanced molecular profiling technologies, is crucial for accelerating the discovery and development of potential therapeutic applications. frontiersin.orgnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
